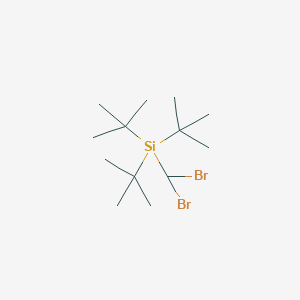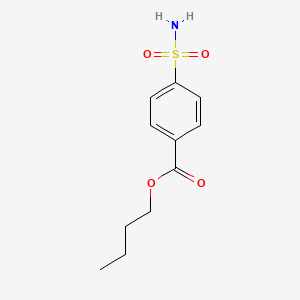![molecular formula C18H14ClN3 B14620951 2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine CAS No. 60595-31-5](/img/structure/B14620951.png)
2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it a valuable component in the manufacturing of dyes.
準備方法
The synthesis of 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine typically involves the diazotization of 4-chloroaniline followed by a coupling reaction with 2-aminobiphenyl. The reaction conditions generally include acidic environments and controlled temperatures to ensure the formation of the azo bond. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.
化学反応の分析
2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: The azo bond can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as a model compound in studying azo dye synthesis and reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential use in drug development and as a diagnostic tool.
Industry: It is widely used in the production of dyes and pigments for textiles, plastics, and other materials.
作用機序
The mechanism of action of 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine involves its ability to form stable azo bonds, which contribute to its vibrant color and stability. The molecular targets and pathways involved in its interactions are primarily related to its chemical structure, which allows it to interact with various substrates and reagents in specific ways.
類似化合物との比較
Similar compounds to 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine include other azo dyes such as:
- 4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol
- 4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine These compounds share the azo bond characteristic but differ in their specific substituents and structures, which can affect their color, stability, and reactivity. The uniqueness of 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine lies in its specific combination of substituents, which provides distinct properties and applications.
特性
CAS番号 |
60595-31-5 |
|---|---|
分子式 |
C18H14ClN3 |
分子量 |
307.8 g/mol |
IUPAC名 |
2-[2-[(4-chlorophenyl)diazenyl]phenyl]aniline |
InChI |
InChI=1S/C18H14ClN3/c19-13-9-11-14(12-10-13)21-22-18-8-4-2-6-16(18)15-5-1-3-7-17(15)20/h1-12H,20H2 |
InChIキー |
IRLDLZQKLSMDOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2N=NC3=CC=C(C=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


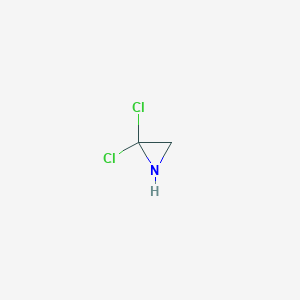


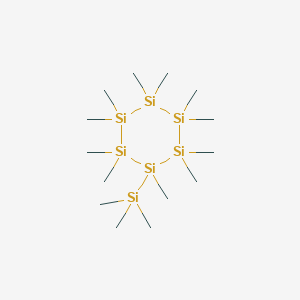
![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)

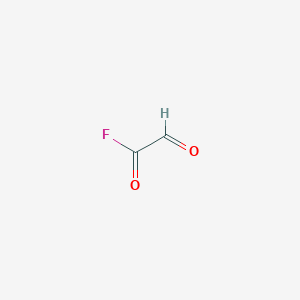
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
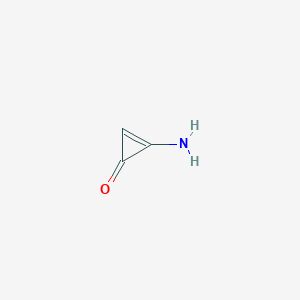
![3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione](/img/structure/B14620910.png)
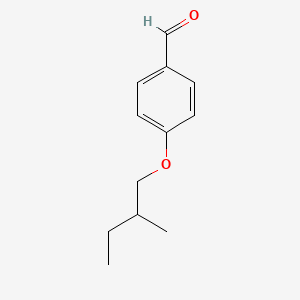
![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)
